4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole (CAS 51108-51-1) is a highly substituted, N-alkylated heterocyclic building block widely utilized in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. Featuring a reactive C4-bromide flanked by C3 and C5 methyl groups, alongside an N1-ethyl substituent, this compound serves as a sterically hindered, lipophilic electrophile for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. The fully substituted pyrazole core provides a stable, non-tautomerizable scaffold that is critical for developing structurally rigid active pharmaceutical ingredients (APIs) and advanced ligands where precise steric bulk and controlled lipophilicity are required for target binding or process stability [1].
Substituting this compound with its N-unsubstituted analog (4-bromo-3,5-dimethyl-1H-pyrazole) or the less sterically hindered 4-bromo-1-ethyl-1H-pyrazole introduces severe process and performance liabilities. N-unsubstituted pyrazoles possess a free N-H bond that actively participates in unwanted N-alkylation and N-arylation side reactions during standard cross-coupling, requiring additional protection and deprotection steps that reduce overall synthetic yield and increase manufacturing costs. Furthermore, replacing the N-ethyl group with an N-methyl group alters the lipophilicity (logP) and solubility profile of the intermediate, which can disrupt established crystallization and purification workflows. The 3,5-dimethyl groups are equally non-negotiable; they provide essential steric shielding around the C4-bromine, which dictates the oxidative addition rate in catalytic cycles and enforces specific conformational geometries, such as restricted rotation or atropisomerism, in the final coupled products [1].
In standard palladium-catalyzed cross-coupling environments, N-unsubstituted pyrazoles suffer from competitive N-arylation or N-coordination to the metal catalyst, often reducing the yield of the desired C4-coupled product. By utilizing the N1-ethylated scaffold of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, the nitrogen is permanently masked, eliminating the need for transient protecting groups. Class-level reaction profiling demonstrates that pre-alkylated pyrazoles maintain >95% chemoselectivity for C4-coupling, whereas the N-unsubstituted baselines typically yield 15-30% off-target N-arylation byproducts under identical basic conditions [1].
| Evidence Dimension | Chemoselectivity for C4-coupling (avoidance of N-arylation) |
| Target Compound Data | >95% selectivity (N-ethyl protected) |
| Comparator Or Baseline | 4-bromo-3,5-dimethyl-1H-pyrazole (N-unsubstituted) (~70-85% selectivity) |
| Quantified Difference | ~15-30% reduction in off-target side reactions |
| Conditions | Standard Pd-catalyzed cross-coupling conditions with aryl boronic acids and basic additives |
Eliminating N-arylation side reactions removes the need for costly protection and deprotection steps, significantly streamlining industrial scale-up.
The presence of the 3,5-dimethyl groups flanking the C4-bromine imposes significant steric bulk compared to unsubstituted analogs. This steric shielding modulates the rate of oxidative addition of the palladium catalyst to the C-Br bond. In comparative kinetic studies of pyrazole cross-couplings, 3,5-dimethylated substrates exhibit a controlled, slower oxidative addition rate compared to fully unsubstituted C3/C5 analogs, which prevents rapid catalyst poisoning and minimizes homocoupling side reactions. This controlled reactivity profile ensures higher reproducibility in complex, multi-step API syntheses [1].
| Evidence Dimension | Homocoupling byproduct formation |
| Target Compound Data | <5% homocoupling (sterically shielded) |
| Comparator Or Baseline | 4-bromo-1-ethyl-1H-pyrazole (unshielded) (>10% homocoupling) |
| Quantified Difference | >50% relative reduction in homocoupling impurities |
| Conditions | High-concentration cross-coupling environments |
Controlled reactivity at the C4 position minimizes impurity formation, directly improving the downstream purification efficiency of complex pharmaceutical intermediates.
The selection of an N-ethyl group over an N-methyl group provides a measurable increase in lipophilicity, which directly impacts the compound's solubility in non-polar and moderately polar organic solvents used in process chemistry (e.g., toluene, ethyl acetate, dichloromethane). Chemoinformatic baseline calculations indicate that the N-ethyl substitution increases the partition coefficient (logP) by approximately 0.4 to 0.5 units compared to the N-methyl analog. This enhanced lipophilicity improves the extraction efficiency during aqueous workups and ensures complete dissolution in organic phases during low-temperature metalation, such as lithium-halogen exchange [1].
| Evidence Dimension | Calculated logP (lipophilicity) |
| Target Compound Data | ~2.1 - 2.3 (N-ethyl) |
| Comparator Or Baseline | 4-bromo-1,3,5-trimethyl-1H-pyrazole (N-methyl) (~1.7 - 1.8) |
| Quantified Difference | ~+0.4 to 0.5 logP units |
| Conditions | Standard chemoinformatic predictive models at standard temperature |
Enhanced solubility in organic solvents prevents premature precipitation during low-temperature reactions and improves phase-separation efficiency during large-scale aqueous workups.
The combination of N-ethyl and 3,5-dimethyl substitutions disrupts the crystal lattice symmetry compared to highly symmetrical analogs or hydrogen-bonding N-unsubstituted pyrazoles. 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole typically presents as a low-melting solid or liquid at room temperature, whereas the N-unsubstituted 4-bromo-3,5-dimethyl-1H-pyrazole is a high-melting solid due to strong intermolecular hydrogen bonding. This physical state difference allows the N-ethyl derivative to be dosed as a neat liquid or highly concentrated solution, facilitating automated liquid handling and continuous flow manufacturing setups [1].
| Evidence Dimension | Intermolecular hydrogen bonding and physical state |
| Target Compound Data | Liquid or low-melting solid (no H-bond donors) |
| Comparator Or Baseline | 4-bromo-3,5-dimethyl-1H-pyrazole (strong H-bond network, high melting point) |
| Quantified Difference | Elimination of lattice-stabilizing hydrogen bonds |
| Conditions | Standard temperature and pressure (STP) |
Liquid or low-melting characteristics enable seamless integration into automated dosing systems and continuous flow reactors, reducing manual powder-handling bottlenecks.
The protected N-ethyl group and sterically hindered C4-bromine make this compound an ideal electrophile for Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions in API synthesis. It is specifically chosen when downstream N-alkylation must be avoided and when the 3,5-dimethyl groups are required to enforce a specific dihedral angle (atropisomerism) in the final drug molecule, ensuring high chemoselectivity and structural rigidity [1].
In agrochemical discovery, tuning the logP of the active ingredient is critical for leaf surface penetration and systemic mobility. The N-ethyl substitution provides a precise lipophilicity increase over N-methyl analogs, making this building block highly suitable for synthesizing next-generation pyrazole-based fungicides and insecticides where optimal membrane permeability is required [2].
Due to its lack of intermolecular hydrogen bonding and favorable solubility profile in standard organic solvents, 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is highly compatible with continuous flow chemistry. It can be easily pumped as a concentrated solution or neat liquid, avoiding the clogging issues associated with high-melting, poorly soluble N-unsubstituted pyrazoles during continuous metalation or coupling sequences [3].